2-Benzyl-5,7-dichloro-1,3-benzoxazole
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Overview
Description
2-Benzyl-5,7-dichloro-1,3-benzoxazole is a heterocyclic aromatic compound that features a benzoxazole core substituted with benzyl and dichloro groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-5,7-dichloro-1,3-benzoxazole typically involves the condensation of 2-aminophenol with benzyl chloride in the presence of a base, followed by chlorination. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as titanium dioxide-zirconium dioxide (TiO2-ZrO2) to enhance the yield .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of recyclable catalysts and solvent-free conditions are also explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-5,7-dichloro-1,3-benzoxazole undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound, typically using reagents like chlorine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Chlorine gas in the presence of a catalyst.
Major Products
The major products formed from these reactions include various substituted benzoxazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-Benzyl-5,7-dichloro-1,3-benzoxazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential anticancer activities, particularly in inhibiting the growth of cancer cells.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 2-Benzyl-5,7-dichloro-1,3-benzoxazole involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular processes, ultimately resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Benzyl-5-chloro-1,3-benzoxazole
- 2-Benzyl-7-chloro-1,3-benzoxazole
- 2-Benzyl-5,7-dimethyl-1,3-benzoxazole
Uniqueness
2-Benzyl-5,7-dichloro-1,3-benzoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and dichloro groups enhances its reactivity and potential for functionalization, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-benzyl-5,7-dichloro-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2NO/c15-10-7-11(16)14-12(8-10)17-13(18-14)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZGEUSELDDNJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=C(O2)C(=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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